molecular formula C15H11F2NO2 B14943651 4-(3,4-difluorophenyl)-7-hydroxy-3,4-dihydroquinolin-2(1H)-one

4-(3,4-difluorophenyl)-7-hydroxy-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B14943651
M. Wt: 275.25 g/mol
InChI Key: JGWUEVJPJFOLIG-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)-7-hydroxy-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound that belongs to the class of quinolinones This compound is characterized by the presence of a difluorophenyl group and a hydroxy group attached to a dihydroquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-difluorophenyl)-7-hydroxy-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a carbonyl compound under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a difluorobenzene derivative and a suitable nucleophile.

    Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using an oxidizing agent such as hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenyl)-7-hydroxy-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the quinolinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation: Formation of a quinolinone derivative with a carbonyl group

    Reduction: Formation of a dihydroquinolinone derivative with a hydroxyl group

    Substitution: Formation of substituted quinolinone derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(3,4-difluorophenyl)-7-hydroxy-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulation of Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluorophenyl isocyanate: A related compound with similar difluorophenyl group but different functional groups.

    2-Amino-4-(3,4-difluorophenyl)thiazole: Another compound with a difluorophenyl group but a different core structure.

Uniqueness

4-(3,4-Difluorophenyl)-7-hydroxy-3,4-dihydroquinolin-2(1H)-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its quinolinone core and difluorophenyl group confer distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C15H11F2NO2

Molecular Weight

275.25 g/mol

IUPAC Name

4-(3,4-difluorophenyl)-7-hydroxy-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C15H11F2NO2/c16-12-4-1-8(5-13(12)17)11-7-15(20)18-14-6-9(19)2-3-10(11)14/h1-6,11,19H,7H2,(H,18,20)

InChI Key

JGWUEVJPJFOLIG-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=C(C=C2)O)NC1=O)C3=CC(=C(C=C3)F)F

Origin of Product

United States

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